N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide
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Overview
Description
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide is a chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . This compound features a benzo[1,3]dioxole ring, a phenyl group, and a propionamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide typically involves the reaction of benzo[1,3]dioxole derivatives with phenylpropionamide under specific conditions. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often involve the use of palladium chloride, xantphos, cesium carbonate, and 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines . The compound’s effects are mediated through its interaction with microtubules and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide is unique due to its specific structural features, such as the combination of a benzo[1,3]dioxole ring and a phenylpropionamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, anticancer properties, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed potent cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxol exhibited IC50 values in the low micromolar range against HepG2 (2.38 µM), HCT116 (1.54 µM), and MCF7 (4.52 µM) cells, outperforming doxorubicin in some cases .
The anticancer mechanisms of this compound include:
- Inhibition of EGFR : Compounds related to this structure have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer cell proliferation.
- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins .
- Cell Cycle Arrest : The compound has been implicated in causing cell cycle arrest at the G2/M phase, thereby hindering cancer cell division .
In Vitro Studies
A significant study assessed the efficacy of N-Benzo[1,3]dioxol-5-yl derivatives on human cancer cell lines. The results highlighted:
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
1e | HepG2 | 2.38 | 7.46 |
1e | HCT116 | 1.54 | 8.29 |
1e | MCF7 | 4.52 | 4.56 |
These findings suggest that certain derivatives not only exhibit lower IC50 values than doxorubicin but also display selective toxicity towards cancer cells while sparing normal cells (IC50 > 150 µM) .
Molecular Docking Studies
Molecular docking studies have been utilized to understand the binding affinities of N-Benzo[1,3]dioxol-5-yl derivatives to various targets involved in tumorigenesis. These studies revealed favorable docking scores for several compounds, indicating their potential as effective inhibitors against specific cancer targets .
Future Directions and Conclusion
The promising biological activities of this compound highlight its potential as a lead compound in anticancer drug development. Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile of these compounds in animal models.
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer effects.
- Clinical Trials : Evaluating the therapeutic potential in human subjects.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13(11-4-2-1-3-5-11)9-16(19)17-12-6-7-14-15(8-12)21-10-20-14/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLOGGVUCNRHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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